![molecular formula C19H21Cl2N3O3 B2606262 1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide CAS No. 339008-68-3](/img/structure/B2606262.png)
1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide” is a chemical with the molecular formula C19H22Cl3N3O3 and a molecular weight of 446.75528 . It’s also known as LY3154207 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a morpholine ring and a dichlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.75528 and a molecular formula of C19H22Cl3N3O3 .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research on derivatives similar to the compound has shown promising antitubercular activities. For instance, modifications of isoniazid (INH) structure and related derivatives have been evaluated for their in vitro anti-TB activity against multiple strains of Mycobacteria. Some derivatives displayed significant activity comparable to or better than INH, suggesting potential pathways for designing new anti-TB compounds (Asif, 2014).
Wastewater Treatment
Compounds with structural similarities have been investigated for their utility in treating pesticide-contaminated wastewater. The combination of biological processes and activated carbon has shown efficacy in removing a range of toxic pollutants, demonstrating the potential of chemical compounds in environmental remediation efforts (Goodwin et al., 2018).
Organic Pollutant Degradation
Enzymatic degradation of organic pollutants, facilitated by redox mediators, is another application area. Certain compounds can enhance the efficiency of pollutant degradation, highlighting the role of chemical structures in developing effective environmental cleanup strategies (Husain & Husain, 2007).
Aquatic Environment Impact
The impact of organochlorine compounds, akin to the structural elements of the compound , on the aquatic environment has been extensively reviewed. These studies provide insights into the moderate toxic effects of chlorophenols on aquatic life, emphasizing the importance of understanding chemical impacts on ecosystems (Krijgsheld & Gen, 1986).
Drug Synthesis and Pharmacological Applications
The synthesis of drugs like clopidogrel, which contains chlorophenyl groups similar to the compound , demonstrates the relevance of such chemical structures in developing therapeutic agents with antithrombotic and antiplatelet activities (Saeed et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c20-16-2-1-3-17(21)15(16)13-24-12-14(4-5-18(24)25)19(26)22-6-7-23-8-10-27-11-9-23/h1-5,12H,6-11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMXSXELVJJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


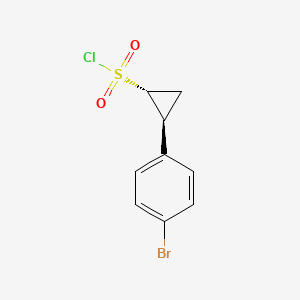
![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)
![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)
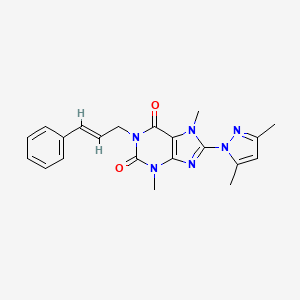

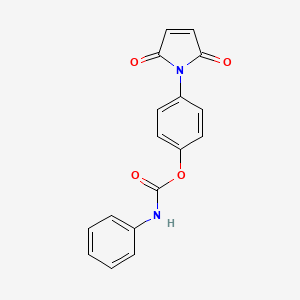
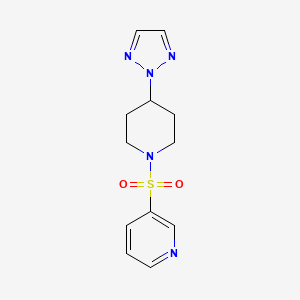
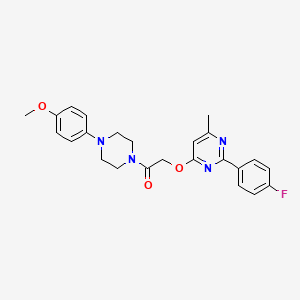
![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)
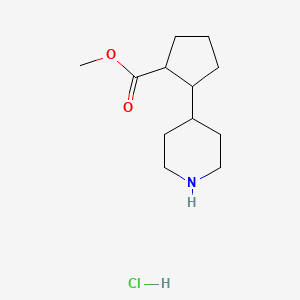
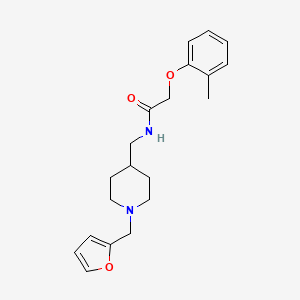
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)